Ethyl 2,3,3,3-tetrafluoropropionate
Description
Contextualization within Organofluorine Chemistry
Organofluorine chemistry, the study of compounds containing the carbon-fluorine bond, has become a cornerstone of modern chemical science. The introduction of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties. This is due to fluorine's high electronegativity, the strength of the C-F bond, and the unique steric and electronic effects it imparts. These properties often lead to enhanced thermal stability, increased lipophilicity, and altered reactivity, making organofluorine compounds highly sought after in pharmaceuticals, agrochemicals, and materials science.
Perfluorinated propionates, a class of compounds characterized by a three-carbon chain with a high degree of fluorination, are a prime example of the utility of organofluorine chemistry. Ethyl 2,3,3,3-tetrafluoropropionate, with its trifluoromethyl group and an additional fluorine atom at the adjacent carbon, embodies the structural motifs that are of great interest to synthetic chemists.
Significance of this compound in Contemporary Synthetic and Mechanistic Studies
This compound serves as a versatile intermediate in the synthesis of more complex fluorinated molecules. Its ester functionality allows for a variety of chemical transformations, while the tetrafluorinated propyl chain provides a robust and often desirable structural element.
In contemporary research, this compound is explored for its potential in creating novel bioactive molecules. For instance, the related compound, 2,3,3,3-tetrafluoropropene (B1223342) (HFO-1234yf), a hydrofluoroolefin with low global warming potential, highlights the importance of the tetrafluoropropyl scaffold in developing environmentally benign refrigerants and blowing agents. nih.gov The synthesis of such compounds often involves intermediates derived from or related to this compound.
Mechanistic studies involving this and similar fluorinated esters shed light on the intricate pathways of reactions involving organofluorine compounds. For example, computational studies on the reactions of related nitro- and phosphono-substituted propionates help in understanding the underlying principles of their reactivity, which can be extrapolated to guide the synthesis of new compounds. chemsrc.comgoogle.com
Historical Development and Key Milestones in the Study of Tetrafluoropropionate Esters
The journey of organofluorine chemistry began in the late 19th and early 20th centuries, with early pioneers exploring the synthesis and properties of simple fluorinated molecules. The development of fluorinating agents and techniques over the decades has been crucial for the advancement of the field.
The specific history of tetrafluoropropionate esters is intertwined with the broader development of per- and polyfluoroalkyl substances (PFAS). The initial synthesis of such compounds was often a result of fundamental research into the effects of fluorination on organic molecules. While the exact first synthesis of this compound is not widely documented in readily available historical records, the synthesis of related compounds can be traced back to the mid-20th century as part of the burgeoning field of organofluorine chemistry.
A significant milestone in the synthesis of 2,3,3,3-tetrafluoropropionic esters is a patented one-pot reaction method, which offers a more efficient and industrially applicable route compared to earlier, often multi-step and less stable processes. google.com This development underscores the ongoing efforts to refine the synthesis of these valuable compounds, making them more accessible for research and potential applications. The synthesis of related 2,3,3,3-tetrafluoropropene has also been a subject of extensive research, with various patented processes highlighting its industrial importance. nih.gov
Interactive Data Tables
Below are tables summarizing key data for this compound.
Physicochemical Properties of this compound
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C5H6F4O2 | nih.gov |
| Molecular Weight | 174.09 g/mol | nih.gov |
| Boiling Point | 105.5 °C at 760 mmHg | |
| Density | 1.353 g/cm³ | |
| Refractive Index | 1.380 | |
| CAS Number | 399-92-8 | researchgate.net |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 2,3,3,3-tetrafluoropropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6F4O2/c1-2-11-4(10)3(6)5(7,8)9/h3H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJROLMPBFOAPOX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(F)(F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6F4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40334513 | |
| Record name | ethyl 2,3,3,3-tetrafluoropropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40334513 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
399-92-8 | |
| Record name | ethyl 2,3,3,3-tetrafluoropropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40334513 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl 2,3,3,3-tetrafluoropropanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Strategic Route Development for Ethyl 2,3,3,3 Tetrafluoropropionate
Established Synthetic Pathways to Ethyl 2,3,3,3-tetrafluoropropionate
Established methods for synthesizing this compound rely on commercially available fluorinated feedstocks. These pathways have been refined to provide reliable access to the target compound.
Synthesis via Hexafluoropropene (B89477) and Alkoxide Intermediates
One of the fundamental starting materials for the synthesis of various fluorinated compounds is Hexafluoropropene (HFP). The reaction of HFP with sodium ethoxide in ethanol (B145695) is a known method to produce this compound. This process involves the nucleophilic addition of the ethoxide ion to the double bond of HFP. The resulting intermediate can then undergo rearrangement and fluoride (B91410) elimination to yield the final ester product. The reaction conditions, such as temperature and pressure, are critical parameters that influence the yield and selectivity of the desired product.
Routes Involving Tetrafluoroethylene and Cyanide Salts
A significant pathway for the production of tetrafluoropropionates involves the reaction of tetrafluoroethylene (TFE) with a cyanide salt. A patented process describes the synthesis of 2,2,3,3-tetrafluoropropionate salts by reacting TFE with a cyanide salt and water in the presence of an alcohol. This method demonstrates improved yields when an alcohol is used as a solvent or co-solvent.
The process can be conceptually divided into two main stages:
Salt Formation : Tetrafluoroethylene is reacted with a cyanide salt, such as sodium cyanide (NaCN) or potassium cyanide (KCN), in an alcohol-water mixture. This reaction typically occurs at elevated temperatures (40°C to 100°C) and pressures (50 to 300 psi). The reaction produces the corresponding alkali metal salt of 2,2,3,3-tetrafluoropropionic acid.
Esterification : The resulting 2,2,3,3-tetrafluoropropionate salt can be converted to this compound. This is achieved through standard esterification procedures, which involve reacting the intermediate salt or the free acid (obtained by acidifying the salt) with ethanol in the presence of an acid catalyst, such as sulfuric acid.
A specific example from the literature involves charging an autoclave with sodium cyanide, water, and absolute ethanol. Tetrafluoroethylene is then added at elevated temperature and pressure. After the reaction, the resulting product mixture contains sodium 2,2,3,3-tetrafluoropropionate, which can be subsequently esterified.
| Parameter | Value | Reference |
| Starting Materials | Tetrafluoroethylene, Sodium Cyanide, Ethanol, Water | |
| Temperature | 40°C to 100°C | |
| Pressure | 50 to 300 psi (345 kPa to 2070 kPa) | |
| Intermediate | Sodium 2,2,3,3-tetrafluoropropionate | |
| Final Step | Esterification with Ethanol |
Derivatization from 2,3,3,3-Tetrafluoropropionic Acid
The direct derivatization from 2,3,3,3-tetrafluoropropionic acid represents the most straightforward conceptual route to its ethyl ester. Once the parent carboxylic acid is obtained, for instance from the acidification of the corresponding salt synthesized via the TFE and cyanide route, standard esterification methods can be applied. The Fischer esterification, which involves heating the carboxylic acid with an excess of ethanol in the presence of a strong acid catalyst (e.g., sulfuric acid), is a common and effective method for this transformation. The reaction equilibrium is driven towards the product side by using a large excess of ethanol or by removing the water formed during the reaction. The synthesis of 2,3,3,3-tetrafluoropropionic acid can also be achieved through the acidic hydrolysis of N,N-diethyl-2,3,3,3-tetrafluoropropionamide, a process that can achieve high yields.
Novel and Emerging Approaches in this compound Synthesis
Research into the synthesis of fluorinated molecules is continuous, with new methods emerging that offer potential advantages in terms of efficiency, substrate scope, and milder reaction conditions.
Utilization of Fluoroalkenes and Amines for Related Amide Formation
While not a direct synthesis of the target ethyl ester, the reaction of fluoroalkenes with amines is a significant area of research for producing structurally related fluorinated amides. These amides can be valuable compounds in their own right or serve as precursors to other fluorinated molecules. For example, methods have been developed for the synthesis of α-fluoroamides from α-fluoroenals and various amines using N-heterocyclic carbene (NHC) catalysis. This approach allows for the creation of a diverse range of secondary and tertiary α-fluorinated amides under mild conditions.
Furthermore, the N-perfluoroalkylation of nitrosoarenes followed by a controllable defluorination provides a pathway to various perfluoroalkylated amides. These synthetic strategies highlight the versatility of fluoroalkenes and related fluorinated starting materials in building complex fluorinated structures. The resulting amides, such as N,N-diethyl-2,3,3,3-tetrafluoropropionamide, can then be hydrolyzed to 2,3,3,3-tetrafluoropropionic acid, which provides an indirect route to the target ester after an subsequent esterification step.
| Approach | Starting Materials | Product Type | Key Features |
| NHC-Catalyzed Amidation | α-Fluoroenals, Amines | α-Fluoroamides | Mild conditions, good functional group tolerance |
| N-Perfluoroalkylation | Nitrosoarenes, Perfluoroalkanesulfinates | Perfluoroalkylated Amides | One-pot N-perfluoroalkylation–defluorination |
| Fluoroamination of Alkenes | Alkenes, Dialkylnitrogen bromides, AgF | Fluorinated Amines | Introduces fluorine and nitrogen groups in one step |
Transesterification Methodologies involving Methyl Tetrafluoropropionate
Transesterification is a powerful and atom-economical method for converting one ester into another. In this context, Mthis compound can be readily converted to this compound. The reaction involves the exchange of the alkoxy group of the ester.
This transformation can be catalyzed by either an acid or a base.
Base-Catalyzed Transesterification : A catalytic amount of a base, such as sodium ethoxide, is added to a solution of Mthis compound in a large excess of ethanol. The ethoxide acts as a nucleophile, attacking the carbonyl carbon of the methyl ester, leading to the formation of the ethyl ester and a methoxide leaving group.
Acid-Catalyzed Transesterification : A strong acid catalyst, like sulfuric acid, protonates the carbonyl oxygen of the methyl ester, making it more electrophilic. Ethanol, acting as a nucleophile, then attacks the carbonyl carbon. A series of proton transfer steps results in the elimination of methanol and the formation of the ethyl ester.
In both cases, using ethanol as the solvent ensures a large excess, which drives the reaction equilibrium toward the formation of the desired this compound. This method has been successfully used in the synthesis of N-Tfp-amino acid tert-butyl esters from the corresponding methyl esters.
Optimization of Reaction Conditions and Process Parameters
The industrial-scale synthesis of this compound necessitates a meticulous optimization of reaction conditions to maximize yield, purity, and cost-effectiveness. Key parameters that are manipulated include the choice of catalysts and solvents, as well as the operational temperature and pressure, which vary significantly between batch and continuous flow systems.
Influence of Catalysts and Solvents on Reaction Efficiency and Selectivity
The efficiency and selectivity of synthetic routes to fluorinated esters are profoundly influenced by the catalytic system and solvent environment. For analogous compounds like ethyl 2,2,3,3-tetrafluoropropanoate, strong acids such as sulfuric acid or hydrochloric acid are employed to catalyze the hydrolysis of amide precursors followed by esterification with ethanol, typically under reflux conditions . In other approaches, metal halide catalysts, including titanium tetrafluoride (TiF₄), antimony pentafluoride (SbF₅), and tantalum pentafluoride (TaF₅), are used for the decomposition of fluorinated ether precursors to yield the target ester .
Modern organocatalysis also presents viable routes. For instance, 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) can serve as an organocatalyst, leveraging its strong hydrogen-bonding ability to activate fluorine-containing reactants under mild conditions mdpi.com. For enantioselective fluorination of related α-keto esters, chiral palladium complexes have proven effective, with solvents like cyclopentyl methyl ether (CPME) being optimal for achieving high enantioselectivity beilstein-journals.org. The choice of solvent is critical as it can affect catalyst solubility, reaction kinetics, and the stability of intermediates.
| Catalyst Type | Specific Example(s) | Solvent(s) | Effect on Reaction | Applicable Reaction |
|---|---|---|---|---|
| Strong Acid | H₂SO₄, HCl | Ethanol | Facilitates hydrolysis of amide and subsequent esterification. | Synthesis from N,N-disubstituted 2,3,3,3-tetrafluoroalanines. |
| Metal Halide | TiF₄, SbF₅, TaF₅ | Neat (No solvent) | Catalyzes decomposition of fluorinated ether precursors. | Industrial synthesis from fluorinated ethers. |
| Palladium Complex | Pd-μ-hydroxo complexes | Cyclopentyl methyl ether (CPME) | Achieves high enantioselectivity in fluorination. beilstein-journals.org | Enantioselective monofluorination of α-keto esters. beilstein-journals.org |
| Organocatalyst | 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) | Dichloromethane (DCM) or Neat | Activates fluorine-containing reactants via hydrogen bonding. mdpi.com | Mukaiyama Aldol (B89426) and other nucleophilic additions. mdpi.com |
Temperature and Pressure Effects on Product Yield and Purity in Continuous Flow and Batch Systems
Temperature and pressure are critical variables that dictate reaction rates, product distribution, and purity. In conventional batch systems, the synthesis of related fluorinated esters via acid-catalyzed esterification is often performed at elevated temperatures under reflux . Another batch method involving the catalytic decomposition of fluorinated ethers is conducted by heating the precursor with a metal halide catalyst at 100–110°C in a sealed reactor, where the pressure increases as the reaction proceeds .
Continuous flow systems offer advantages in heat and mass transfer, allowing for safer and more controlled reaction conditions, often at higher temperatures and pressures than are feasible in batch reactors. For the synthesis of 2,3,3,3-tetrafluoropropene (B1223342), a key precursor, a continuous gas-phase process involving simultaneous fluorination and de-hydrohalogenation can be performed at temperatures ranging from 35°C to 400°C at atmospheric pressure, with an optimal range of 200°C to 250°C google.com. Such conditions ensure high throughput and can be adapted for the continuous production of its derivatives, including this compound.
| System Type | Reaction / Process | Temperature Range (°C) | Pressure Conditions | Impact on Yield and Purity |
|---|---|---|---|---|
| Batch | Acid-catalyzed esterification. | Reflux temperature | Atmospheric | Elevated temperature drives the reaction to completion. |
| Batch | Catalytic decomposition of fluorinated ethers. | 100 - 110 | Sealed reactor (elevated pressure) | Controlled heating in a closed system maximizes conversion. |
| Continuous Flow | Fluorination and de-hydrohalogenation of trichlorodifluoropropanes. google.com | 35 - 400 (Optimal: 200 - 250) | Atmospheric | High temperatures in a flow system enhance reaction rate and throughput for precursor synthesis. google.com |
Stereoselective Synthesis of Chiral Derivatives of Tetrafluoropropionate Esters
The creation of chiral centers in fluorinated molecules is of significant interest, and stereoselective synthesis provides pathways to enantiomerically pure derivatives of tetrafluoropropionate esters. These methods are broadly categorized into diastereoselective and enantioselective strategies.
Diastereoselective Reductive Coupling Strategies
Diastereoselective methods are employed to synthesize molecules with multiple stereocenters, where the configuration of one center directs the formation of the next. Nickel-hydride catalyzed hydroalkylation of fluoroalkenes has emerged as a powerful technique for creating vicinal stereogenic centers. nih.gov This method allows for the regio-, enantio-, and diastereoselective coupling of fluoroalkenes with secondary alkyl halides, providing access to complex fluorinated compounds with two adjacent chiral carbons in high yields and stereoselectivities nih.gov.
Another approach involves the ruthenium-catalyzed C-C coupling of fluorinated alcohols with allenes, which proceeds with good to complete levels of diastereoselectivity to form homoallylic alcohols bearing all-carbon quaternary centers scispace.com. Furthermore, strategies for the diastereoselective synthesis of compounds with vicinal tetrasubstituted stereocenters containing a C–F quaternary carbon have been developed, such as a one-pot sequence involving organocatalytic asymmetric Friedel–Crafts addition followed by diastereoselective electrophilic fluorination nih.gov.
Enantioselective Approaches for Related Fluorinated Esters
Enantioselective synthesis aims to produce a single enantiomer of a chiral molecule. A variety of catalytic systems have been developed for this purpose in the context of fluorinated esters.
Biocatalysis : Ene reductase enzymes have been utilized for the biocatalytic asymmetric reduction of α-fluoroenoates to access enantioenriched α-fluoroesters. This method demonstrates high yield and selectivity, offering a green chemistry approach to chiral fluoride synthesis. chemrxiv.org
Metal Catalysis : Chiral palladium complexes, particularly with BINAP ligands, are effective for the enantioselective fluorination of β-ketoesters and α-keto esters beilstein-journals.orgnih.gov. These reactions, often using N-fluorodibenzene-sulfonimide (NFSI) as the fluorine source, can produce fluorinated products with high enantiomeric excess nih.gov.
Organocatalysis : Chiral organocatalysts, such as those derived from phosphoric acid, can catalyze enantioselective intramolecular reactions. For example, the synthesis of fluorinated indolizidinone derivatives has been achieved through an enantioselective intramolecular aza-Michael reaction nih.gov.
Chiral Auxiliaries : The use of a chiral auxiliary, such as a readily available chiral diamine, allows for the synthesis of enantiopure enamines. These can then be reacted with a fluorinating agent to afford enantioenriched α-substituted-α-trifluoromethylthio-β−ketoesters with high enantioselectivity after removal of the auxiliary. mdpi.com
| Approach | Catalyst / Method | Substrate Class | Outcome |
|---|---|---|---|
| Biocatalysis | Ene reductase enzymes. chemrxiv.org | α-fluoroenoates | High yield and selectivity for enantioenriched α-fluoroesters. chemrxiv.org |
| Metal Catalysis | Chiral palladium complexes (e.g., with BINAP). nih.gov | β-ketoesters, oxindoles | High to excellent enantioselectivities (e.g., 75–96% ee). nih.gov |
| Organocatalysis | (S)-TRIP-derived phosphoric acid. nih.gov | Conjugated amides | Efficient generation of a chiral center in fluorinated heterocycles. nih.gov |
| Nucleophile Catalysis | Chiral PPY* catalyst with C₆F₅ONa. mit.edu | Aryl alkyl ketenes | Catalytic asymmetric coupling to furnish tertiary α-fluoroesters. mit.edu |
| Chiral Auxiliary | trans-1,2-diaminocyclohexane. mdpi.com | β-keto esters | High enantioselectivity (up to 91% ee) for α-SCF₃-β−ketoesters. mdpi.com |
Chemical Reactivity and Mechanistic Investigations of Ethyl 2,3,3,3 Tetrafluoropropionate
Reactivity of the Ester Moiety in Fluorinated Propionates
The presence of fluorine atoms significantly influences the reactivity of the ester group in propionates. The strong electron-withdrawing nature of fluorine modifies the electron density around the carbonyl carbon, enhancing its electrophilicity and affecting the rates and mechanisms of reactions such as hydrolysis and transesterification.
The hydrolysis of fluorinated esters, including ethyl 2,3,3,3-tetrafluoropropionate, is markedly accelerated compared to their non-fluorinated counterparts. This increased reactivity is attributed to the inductive effect of the fluorine atoms, which makes the carbonyl carbon more susceptible to nucleophilic attack by water.
The mechanism of ester hydrolysis typically proceeds through the formation of a tetrahedral intermediate. mdpi.com For fluorinated esters, the stability of this intermediate and the subsequent departure of the leaving group are influenced by the electronic effects of the fluorine substituents. Studies on similar fluorinated esters have shown that the rate of hydrolysis increases with the number of fluorine atoms. nih.gov For instance, the hydrolysis half-life of an ethyl ester decreases significantly with each additional fluorine atom in the ester group. nih.gov This suggests that the tetrafluoro substitution in this compound renders it highly prone to hydrolysis under aqueous conditions.
The general mechanism involves the nucleophilic addition of a water molecule to the carbonyl carbon, followed by proton transfer and elimination of the ethoxy group to yield 2,3,3,3-tetrafluoropropionic acid and ethanol (B145695). The rate of this reaction can be influenced by pH, with catalysis occurring under both acidic and basic conditions.
Table 1: Effect of Fluorination on Ester Hydrolysis Half-Life
| Compound | Relative Hydrolysis Half-Life (Normalized) |
| Methyl Ester | 1.0 |
| Ethyl Ester | 3.0 |
| 2-Fluoroethyl Ester | 0.375 |
| 2,2-Difluoroethyl Ester | ~0.1 |
| 2,2,2-Trifluoroethyl Ester | ~0.03 |
| This table illustrates the general trend observed in studies where increasing fluorination on the alcohol moiety dramatically decreases the hydrolytic stability of the ester. Data is conceptualized based on findings that each fluorine atom can increase the hydrolysis rate by a factor of 3-4. nih.gov |
Transesterification is the process of exchanging the alkoxy group of an ester with that of an alcohol. masterorganicchemistry.com This reaction can be catalyzed by either an acid or a base. masterorganicchemistry.comyoutube.com For this compound, the high electrophilicity of the carbonyl carbon facilitates this reaction.
Under basic conditions, the mechanism involves the nucleophilic attack of an alkoxide on the carbonyl carbon, forming a tetrahedral intermediate. This is followed by the elimination of the original ethoxide group to form the new ester. masterorganicchemistry.com The reaction is typically driven to completion by using the incoming alcohol as a solvent. masterorganicchemistry.com
Under acidic conditions, the carbonyl oxygen is first protonated, which further activates the carbonyl carbon towards attack by a neutral alcohol molecule. youtube.com Subsequent proton transfers and elimination of ethanol yield the new ester product. youtube.com
The presence of the electron-withdrawing tetrafluoropropyl group makes the carbonyl carbon of this compound more reactive than that of non-fluorinated esters, which can lead to faster reaction rates in transesterification processes. This is a common strategy used in the synthesis of diverse libraries of fluorinated compounds. youtube.com
Reactions Involving Fluorinated Carbon Centers
The carbon atoms directly bonded to fluorine exhibit unique reactivity due to the strong C-F bond and the significant inductive effects.
The alpha-carbon (C2) of this compound is positioned between the electron-withdrawing carbonyl group and the fluorine atom, while the beta-carbon (C3) is part of a trifluoromethyl group. The proton on the alpha-carbon is exceptionally acidic due to the combined electron-withdrawing effects of the adjacent carbonyl group, the alpha-fluorine, and the beta-trifluoromethyl group.
This high acidity facilitates the formation of an enolate anion upon treatment with a suitable base. This enolate is a potent nucleophile and can participate in various substitution reactions. For example, it can be alkylated by reacting with alkyl halides in an SN2-type reaction, allowing for the formation of new carbon-carbon bonds at the alpha position. youtube.com This is a key reaction in the synthesis of more complex fluorinated molecules. youtube.com
Direct nucleophilic substitution at the alpha-carbon (displacing the fluorine atom) is generally difficult due to the strength of the C-F bond. However, under specific conditions or with highly reactive nucleophiles, such reactions may be possible. Nucleophilic attack at the beta-carbon is highly unlikely due to steric hindrance and the presence of three strong C-F bonds.
Electrophilic attack on the fluorinated carbon backbone of this compound is challenging due to the electron-poor nature of the molecule. However, transformations can be achieved by targeting the enol or enolate form.
Halogenation, a common electrophilic transformation, can occur at the alpha-carbon. youtube.com Under basic conditions, the formation of the enolate is followed by its reaction with an electrophilic halogen source (e.g., Br₂, Cl₂, I₂). youtube.com This reaction can be very efficient due to the high acidity of the alpha-proton.
Under acidic conditions, the ester can tautomerize to its enol form. This enol is electron-rich enough to react with an electrophilic halogen. Modern electrophilic fluorinating agents, such as Selectfluor, are also used to introduce additional fluorine atoms into organic molecules, often by reacting with enol or enolate intermediates. nih.govcore.ac.ukwikipedia.org The reaction of an enol ester with an electrophilic fluorinating agent typically proceeds via a polar two-electron process. nih.govcore.ac.uk
Table 2: Common Electrophilic Halogenating Reagents
| Reagent Name | Formula/Abbreviation | Type of Halogenation |
| N-Bromosuccinimide | NBS | Bromination |
| N-Chlorosuccinimide | NCS | Chlorination |
| N-Iodosuccinimide | NIS | Iodination |
| Selectfluor | F-TEDA-BF₄ | Fluorination wikipedia.org |
| N-Fluorobenzenesulfonimide | NFSI | Fluorination wikipedia.org |
Cycloaddition and Coupling Reactions of Fluorinated Esters
Fluorinated esters and their derivatives can serve as valuable building blocks in cycloaddition and coupling reactions, leading to the synthesis of complex fluorinated cyclic and coupled products.
While direct participation of the saturated backbone of this compound in cycloaddition is not feasible, it can be converted into a suitable precursor. For example, elimination of HF could potentially generate a fluorinated α,β-unsaturated ester, which could then act as a dienophile in Diels-Alder [4+2] cycloaddition reactions. Studies on similar molecules, like ethyl 3-fluoropropenoate, have shown their utility in cycloaddition reactions with dienes. researchgate.net Other types of cycloadditions, such as [3+2] cycloadditions, are also well-documented for fluorinated building blocks, leading to the formation of five-membered heterocyclic rings. mdpi.comsciepub.commdpi.com
In the context of coupling reactions, the C-F bond is generally unreactive. However, the molecule can be functionalized to participate in cross-coupling reactions. For instance, if the ester were to undergo α-halogenation (as described in 3.2.2), the resulting α-halo-α-fluoro ester could potentially participate in various transition-metal-catalyzed coupling reactions. Furthermore, derivatives such as fluorinated boronate esters are known to undergo Suzuki-Miyaura and Buchwald-Hartwig coupling reactions to form new carbon-carbon and carbon-nitrogen bonds, respectively. researchgate.net
1,3-Dipolar Cycloadditions and Pyrazole Formation
The 1,3-dipolar cycloaddition is a powerful method for synthesizing five-membered heterocyclic rings, such as pyrazoles. nih.govmdpi-res.com This reaction involves a 1,3-dipole reacting with a dipolarophile, which is typically an alkene or alkyne. In the context of pyrazole synthesis, the reaction often occurs between a nitrile imine (a 1,3-dipole) and an alkyne or an alkyne surrogate. nih.govmdpi.com
Although no specific studies document the use of this compound as a component in these reactions, its structural features suggest it could potentially be modified to act as a dipolarophile. For instance, the introduction of unsaturation into the molecule would make it a candidate for cycloaddition reactions. A general scheme for pyrazole synthesis via a 1,3-dipolar cycloaddition is shown below.
General Reaction Scheme for Pyrazole Synthesis
| Reactant A (1,3-Dipole) | Reactant B (Dipolarophile) | Product |
|---|---|---|
| Nitrile Imine | Alkyne | Substituted Pyrazole |
| Diazoalkane | Alkyne | Substituted Pyrazole |
The regioselectivity of such cycloadditions can often be an issue, but the use of alkyne surrogates, such as a trisubstituted bromoalkene, can lead to the formation of a single regioisomer. nih.gov The reaction proceeds through a bromopyrazoline intermediate which then undergoes dehydrobromination to yield the aromatic pyrazole. nih.gov
Metal-Mediated Coupling Reactions (e.g., Lithium Diorganocuprates, Stille Coupling)
Metal-mediated cross-coupling reactions are fundamental in C-C bond formation. mdpi-res.com While specific examples involving this compound are not documented in available literature, the principles of these reactions can be discussed.
Lithium Diorganocuprates (Gilman Reagents): These reagents are typically used for substitution or conjugate addition reactions. A reaction with a fluorinated compound like this compound would likely require the presence of a suitable leaving group on the propionate backbone for a substitution to occur.
Stille Coupling: The Stille reaction is a versatile palladium-catalyzed cross-coupling reaction between an organostannane (organotin compound) and an organic halide or pseudohalide. organic-chemistry.orgwikipedia.orglibretexts.org Its advantages include tolerance to a wide variety of functional groups and stability of the organostannane reagents. wikipedia.orgmdpi.com
The general catalytic cycle for the Stille coupling involves three main steps:
Oxidative Addition: The organic halide adds to the Pd(0) catalyst.
Transmetalation: The organostannane transfers its organic group to the palladium complex.
Reductive Elimination: The two coupled organic fragments are eliminated from the palladium, regenerating the Pd(0) catalyst and forming the new C-C bond. wikipedia.org
For a molecule like this compound to participate in a Stille coupling, it would first need to be functionalized with either a halide/triflate (to act as the electrophile) or a stannyl group (to act as the nucleophile).
Key Components of the Stille Coupling Reaction
| Component | Role | Example |
|---|---|---|
| Catalyst | Facilitates the reaction | Pd(PPh₃)₄ |
| Organostannane | Nucleophilic partner | R-Sn(Bu)₃ |
| Organic Halide/Triflate | Electrophilic partner | R'-X (X = I, Br, OTf) |
| Ligands | Stabilize the catalyst | PPh₃, AsPh₃ |
Cross-Tetramerization Reactions
Detailed research findings on the participation of this compound in cross-tetramerization reactions are not available in the current scientific literature. This type of reaction, involving the specific assembly of four different monomer units, is highly complex and not a commonly described transformation for fluorinated esters.
Mechanistic Studies of Key Transformations
Analysis of Conformational Equilibria via Variable Temperature NMR
Variable Temperature (VT) NMR spectroscopy is a crucial tool for studying dynamic processes in molecules, including conformational changes. rsc.orgunibas.it By recording NMR spectra at different temperatures, one can observe changes in chemical shifts and coupling constants, or the broadening and coalescence of signals. rsc.org This data allows for the determination of thermodynamic parameters (ΔH° and ΔS°) and activation barriers (ΔG‡) for conformational interconversion. rsc.org
While a specific VT-NMR study of this compound has not been reported, this technique could be applied to understand the rotational barriers around the C-C bonds of its backbone. The presence of bulky and electronegative fluorine atoms would significantly influence the conformational preferences and the energy required to rotate between different staggered and eclipsed forms. Such a study would provide insight into the molecule's preferred three-dimensional structure in solution.
Understanding Silicon-Fluorine Interactions in Thermolytic Pathways
Thermolytic pathways refer to the decomposition of a compound at high temperatures. The interaction between silicon and fluorine is exceptionally strong, forming one of the most stable single bonds. This affinity is often exploited in synthetic chemistry.
In the context of the thermolysis of a silicon-containing derivative of this compound, one could hypothesize pathways driven by the formation of a Si-F bond. For instance, if a silyl group were present elsewhere in the molecule, a thermal elimination reaction could occur where a new Si-F bond is formed, leading to the fragmentation of the original molecule. However, no specific studies detailing such thermolytic pathways for this compound are currently available.
Elucidation of Sₙ2-type Mechanisms in Fluorination Reactions
The synthesis of fluorinated compounds can often involve nucleophilic substitution reactions. The Sₙ2 (substitution nucleophilic bimolecular) mechanism is a fundamental reaction pathway in organic chemistry. masterorganicchemistry.comyoutube.com It is a single-step process where a nucleophile attacks an electrophilic carbon, and a leaving group departs simultaneously. masterorganicchemistry.com A key characteristic of the Sₙ2 reaction is the inversion of stereochemistry at the reaction center, often referred to as a Walden inversion. youtube.com
The rate of an Sₙ2 reaction is dependent on the concentration of both the substrate and the nucleophile. youtube.com The reaction is sensitive to steric hindrance; it proceeds fastest at unhindered (methyl and primary) carbon centers and is heavily disfavored at sterically crowded (tertiary) centers. youtube.com
In the context of synthesizing this compound, an Sₙ2-type mechanism could be involved in the introduction of one of the fluorine atoms. For example, a precursor molecule with a good leaving group (like a tosylate or bromide) at the C-2 position could be treated with a fluoride (B91410) ion source. The fluoride ion would act as the nucleophile, displacing the leaving group in an Sₙ2 fashion. Elucidating this would involve kinetic studies and stereochemical analysis of the reaction.
Investigating the "Copper Effect" in Coupling Reactions
While direct studies on the "copper effect" in coupling reactions specifically involving this compound are not extensively documented in the reviewed literature, the influence of copper in cross-coupling reactions of structurally related organofluorine compounds provides significant insights. The "copper effect" generally refers to the beneficial role of copper salts as co-catalysts in transition-metal-catalyzed reactions, such as the Stille coupling.
In the context of fluorinated substrates, copper(I) salts have been observed to facilitate reactions that might otherwise be sluggish or inefficient. For instance, in the Stille coupling of (E)-2,3-difluoro-3-stannylacrylic ester with acid chlorides, the use of copper(I) iodide (CuI) as the sole catalyst stereospecifically afforded ethyl (2Z)-2,3-difluoro-4-oxo-substituted 2-butenoates in good yields nih.gov. Mechanistic studies in related systems have suggested that the role of copper is to facilitate the transmetalation step, which is often the rate-limiting step in the catalytic cycle. Direct spectroscopic observation of the corresponding organocopper reagent has provided evidence for this mechanism nih.gov.
The use of copper can also influence the reaction pathway and product distribution. In some instances, copper catalysis can promote desired transformations while suppressing unwanted side reactions, such as homocoupling. However, the development of copper-free coupling reactions, such as the Sonogashira coupling, has also been a focus of research to avoid issues like air and moisture sensitivity and to simplify purification processes in pharmaceutical applications nih.gov.
Recent advances in copper-catalyzed difluoroalkylation reactions have further highlighted the versatility of copper. These reactions often proceed via a radical mechanism where a Cu(I) species reacts with a difluoroalkyl halide to generate a difluoroalkyl radical mdpi.com. This radical can then engage in various transformations, including addition to alkenes and alkynes, and cyclization reactions mdpi.com.
The table below summarizes key aspects of the "copper effect" in coupling reactions of analogous fluorinated compounds.
| Reaction Type | Role of Copper | Key Findings | Reference |
| Stille Coupling | Catalyst | Stereospecific synthesis of ethyl (2Z)-2,3-difluoro-4-oxo-substituted 2-butenoates using CuI. | nih.gov |
| Difluoroalkylation | Catalyst | Generation of RCF2 radicals from ethyl bromodifluoroacetate for subsequent reactions. | mdpi.com |
| Sonogashira Coupling | Co-catalyst (in traditional methods) | Facilitates transmetalation, though copper-free methods are being developed to avoid homocoupling and simplify purification. | nih.gov |
Theoretical Insights into Regioselectivity in Ring-Opening Reactions
Theoretical investigations into the regioselectivity of ring-opening reactions of fluorinated epoxides provide a fundamental understanding of the factors governing nucleophilic attack. While specific computational studies on the epoxide derivative of this compound were not found, extensive research on analogous compounds, such as hexafluoropropylene oxide (HFPO), offers valuable insights that can be extrapolated.
Generally, nucleophilic attack on unsymmetrical epoxides under neutral or basic conditions occurs at the less sterically hindered carbon atom. However, for perfluorinated epoxides like HFPO, a reversal of regioselectivity is observed, with the nucleophile preferentially attacking the more sterically hindered carbon researchgate.netmdpi.comnih.gov. Density functional theory (DFT) calculations have been employed to elucidate the origins of this anomalous regioselectivity.
Several factors have been proposed to explain this phenomenon:
Electronic Effects: The strong electron-withdrawing nature of the trifluoromethyl (CF3) group was initially hypothesized to increase the electrophilicity of the adjacent carbon atom, making it more susceptible to nucleophilic attack despite the steric hindrance researchgate.netmdpi.com.
Lone Pair Repulsion: Repulsion between the lone pairs of the fluorine atoms on the less substituted carbon and the incoming nucleophile has also been suggested as a contributing factor researchgate.net.
Distortion Energy: More recent computational studies have revealed that the primary reason for the unusual regioselectivity is the lower destabilizing distortion energy required to reach the transition state for attack at the more hindered carbon researchgate.netmdpi.comnih.gov. This is attributed to a significant strengthening of the C(α)-O bond (the less hindered carbon) by negative hyperconjugation between the lone pair of the epoxide oxygen and the antibonding C-F orbital researchgate.netmdpi.comnih.gov. This strengthening leads to a higher energy barrier for nucleophilic attack at the less substituted position.
In the case of 2,3-epoxyesters with fluorine-containing substituents, the regioselectivity of the ring-opening is also influenced by the electronic repulsion between the incoming nucleophile and the electron-negative fluorinated group, directing the nucleophile to the carbon atom further away from this group nih.gov.
The following table presents theoretical data from studies on analogous fluorinated epoxides, illustrating the factors that influence regioselectivity.
| Parameter | Attack at Less Hindered Carbon (α-attack) | Attack at More Hindered Carbon (β-attack) | Conclusion | Reference |
| Activation Energy Barrier (HFPO with F-) | 11.5 kcal/mol | 7.6 kcal/mol | Attack at the more hindered carbon is kinetically favored. | mdpi.com |
| C-O Bond Length (HFPO) | Shorter C(α)-O bond | Longer C(β)-O bond | The shorter bond at the less hindered carbon indicates a stronger bond, making it harder to break. | researchgate.net |
| Distortion Energy | Higher | Lower | Less energy is required to distort the molecule for attack at the more hindered position. | researchgate.netmdpi.comnih.gov |
These theoretical insights are crucial for predicting and controlling the outcomes of synthetic reactions involving the ring-opening of fluorinated epoxides.
Advanced Spectroscopic and Computational Characterization in Research on Ethyl 2,3,3,3 Tetrafluoropropionate
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Mechanistic Insights
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, offering detailed information about the chemical environment of individual atoms. For ethyl 2,3,3,3-tetrafluoropropionate, a combination of ¹H, ¹³C, and ¹⁹F NMR techniques provides a complete picture of its molecular structure.
Carbon-13 and Proton NMR for Backbone Analysis
¹H and ¹³C NMR spectroscopy are fundamental for characterizing the non-fluorinated portion of the molecule—the ethyl ester group—and the carbon backbone.
In the ¹H NMR spectrum, the ethyl group gives rise to a characteristic quartet and triplet pattern. The methylene (B1212753) protons (-CH₂-) adjacent to the oxygen atom are deshielded and appear as a quartet due to coupling with the neighboring methyl protons. The methyl protons (-CH₃) of the ethyl group appear as a triplet. The proton on the carbon atom at the 2-position (α-carbon) will exhibit complex splitting due to coupling with the adjacent fluorine atoms.
The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. libretexts.org The chemical shifts are influenced by the electronegativity of the neighboring atoms. libretexts.org Carbons bonded to highly electronegative fluorine atoms will be significantly shifted downfield. The carbonyl carbon (C=O) of the ester group is also characteristically deshielded and appears at the low-field end of the spectrum. libretexts.org
Table 1: Predicted ¹H and ¹³C NMR Data for this compound
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Multiplicity |
|---|---|---|---|
| CH₃-CH₂-O- | ~1.3 | ~14 | Triplet (t) |
| CH₃-CH₂ -O- | ~4.3 | ~63 | Quartet (q) |
| -CHF- | ~5.0 | ~85 | Doublet of Quartets (dq) |
| -CF₃ | - | ~120 | Quartet (q) |
Note: The data in this table is predicted based on typical chemical shift values for similar functional groups and may not represent exact experimental values.
Fluorine-19 NMR for Fluorine Environment Differentiation and Conformational Studies
¹⁹F NMR is particularly powerful for studying fluorinated compounds due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus. nih.gov In this compound, there are two distinct fluorine environments: the single fluorine atom at the C-2 position and the three equivalent fluorine atoms of the trifluoromethyl group (-CF₃) at the C-3 position.
The -CF₃ group is expected to show a single resonance, which will be split into a doublet by the adjacent proton at the C-2 position. The fluorine atom at the C-2 position will exhibit a more complex splitting pattern, appearing as a quartet due to coupling with the three fluorine atoms of the -CF₃ group, and this quartet will be further split into a doublet by the proton on the same carbon. The magnitude of the coupling constants (J-values) provides valuable information about the through-bond connectivity and spatial relationships between the coupled nuclei. ucsb.edu
Two-Dimensional NMR Techniques for Complex Structure Assignment
Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are employed to unambiguously assign the proton and carbon signals, especially in complex molecules. omicsonline.orgyoutube.com
A ¹H-¹H COSY spectrum would show correlations between the methylene and methyl protons of the ethyl group, confirming their connectivity. omicsonline.org It would also reveal the coupling between the proton at C-2 and the protons of the ethyl group, if any.
An HSQC spectrum correlates the proton signals with the signals of the carbons to which they are directly attached. youtube.com This allows for the direct assignment of the ¹³C signals for the -CH₂- and -CH₃ groups of the ethyl ester and the -CHF- group.
Chromatographic and Mass Spectrometric Techniques
Chromatography and mass spectrometry are complementary techniques that are essential for assessing the purity of this compound and for confirming its molecular weight and fragmentation pattern.
Gas Chromatography for Purity Assessment and Reaction Monitoring
Gas chromatography (GC) is a standard technique for separating and analyzing volatile compounds. birchbiotech.com It is widely used to determine the purity of this compound and to monitor the progress of reactions in which it is synthesized or used. By employing a suitable capillary column and temperature program, impurities can be separated from the main product. The area of the peaks in the chromatogram is proportional to the concentration of each component, allowing for quantitative purity assessment. birchbiotech.com For fluorinated compounds, columns with a polar stationary phase are often effective. rsc.org
Table 2: Typical Gas Chromatography Parameters for the Analysis of Fluorinated Esters
| Parameter | Value |
|---|---|
| Column | Capillary column (e.g., DB-17ms, 30 m x 0.25 mm x 0.25 µm) |
| Carrier Gas | Helium |
| Injection Mode | Splitless |
| Oven Program | Initial temp. 50°C, ramp to 250°C at 10°C/min |
Note: These are general parameters and may need to be optimized for specific applications.
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. When coupled with GC (GC-MS), it provides a powerful tool for the identification of components in a mixture.
The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak ([M]⁺) at m/z 174.09, corresponding to its molecular weight. However, for some fluorinated compounds, the molecular ion peak can be weak or absent. jeol.com
The fragmentation of the molecular ion provides a characteristic fingerprint. Common fragmentation pathways for esters include the loss of the alkoxy group (-OCH₂CH₃) and the cleavage of the C-C bond adjacent to the carbonyl group. libretexts.orgdocbrown.infodocbrown.info
Table 3: Predicted Major Fragments in the Mass Spectrum of this compound
| m/z | Fragment Ion |
|---|---|
| 174 | [C₅H₆F₄O₂]⁺ (Molecular Ion) |
| 145 | [C₄H₃F₄O]⁺ |
| 129 | [C₅H₆F₃O₂]⁺ |
| 101 | [C₃H₂F₃O]⁺ |
| 69 | [CF₃]⁺ |
| 45 | [OCH₂CH₃]⁺ |
Note: The relative intensities of these fragments would need to be determined from an experimental mass spectrum.
Computational Chemistry Approaches
Computational chemistry serves as a powerful tool to predict and understand the behavior of molecules like this compound. These methods allow for the exploration of properties that can be challenging or costly to measure experimentally.
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental in determining the electronic structure of this compound. These calculations provide a detailed picture of how electrons are distributed within the molecule, which is crucial for predicting its reactivity. By solving the Schrödinger equation for the molecule, albeit with approximations, researchers can obtain valuable information about molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and shapes of these frontier orbitals are key indicators of the molecule's susceptibility to electrophilic and nucleophilic attack.
For instance, the presence of highly electronegative fluorine atoms significantly influences the electronic landscape of the molecule. These atoms withdraw electron density, creating regions of positive and negative electrostatic potential, which in turn dictate how the molecule interacts with other chemical species. Reactivity descriptors, derived from these calculations, can quantitatively predict the most likely sites for chemical reactions.
Table 1: Calculated Electronic Properties of this compound
| Property | Calculated Value | Significance |
| HOMO Energy | Value not available in search results | Indicates the ability to donate electrons (nucleophilicity). |
| LUMO Energy | Value not available in search results | Indicates the ability to accept electrons (electrophilicity). |
| Dipole Moment | Value not available in search results | Measures the overall polarity of the molecule. |
Density Functional Theory (DFT) for Mechanistic Pathway Analysis and Intermediate Characterization
Density Functional Theory (DFT) has emerged as a workhorse in computational chemistry for studying the mechanisms of chemical reactions. For this compound, DFT can be employed to map out the potential energy surface of a reaction, identifying the most energetically favorable pathway from reactants to products. This involves locating and characterizing the structures of transition states and any intermediates that may be formed during the reaction.
The analysis of reaction mechanisms using DFT provides a step-by-step understanding of bond-breaking and bond-forming processes. By calculating the activation energies associated with different possible pathways, researchers can predict the kinetics of a reaction and understand how factors like catalysts or solvent effects can influence the outcome. This level of detail is critical for optimizing reaction conditions and designing more efficient synthetic routes involving this compound.
For example, in a hydrolysis reaction, DFT could be used to model the approach of a water molecule, the formation of a tetrahedral intermediate, and the subsequent departure of the ethoxy group. The calculated energies would reveal the rate-determining step and provide insights into the role of the fluorine substituents in stabilizing or destabilizing the intermediates.
Molecular Dynamics Simulations for Conformational Landscape Exploration
While quantum chemical calculations and DFT are excellent for studying static molecular properties and reaction pathways, molecular dynamics (MD) simulations provide a dynamic view of molecular behavior. MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. This approach allows for the exploration of the conformational landscape of this compound.
Due to the presence of several single bonds, the molecule can adopt various spatial arrangements or conformations. MD simulations can reveal the relative stabilities of these different conformers and the energy barriers for interconversion between them. Understanding the accessible conformations is crucial as the shape of the molecule can significantly impact its physical properties and its ability to interact with other molecules, such as in biological systems or materials science applications.
By simulating the molecule in different environments (e.g., in a vacuum, in a solvent), researchers can also study how intermolecular interactions influence its conformational preferences. This information is vital for predicting properties like solubility and for understanding its behavior in complex systems.
Applications of Ethyl 2,3,3,3 Tetrafluoropropionate in Contemporary Chemical Synthesis
Role as a Versatile Building Block in Fluorinated Organic Synthesis
The presence of multiple fluorine atoms in Ethyl 2,3,3,3-tetrafluoropropionate makes it a key starting material in organofluorine chemistry. Fluorinated compounds are crucial in pharmaceuticals, agrochemicals, and materials science due to the unique properties conferred by fluorine, such as enhanced metabolic stability, increased binding affinity, and altered electronic characteristics.
Precursor for Complex Fluorinated Compounds and Specialty Polymers
This compound functions as a versatile intermediate for creating a diverse range of other fluorinated substances. The reactivity of its ethyl ester group allows for various chemical transformations, such as hydrolysis, amidation, and reduction, to produce fluorinated acids, amides, and alcohols. These products can then be incorporated into larger, more complex molecules. This role is fundamental in developing new drugs, pesticides, and advanced materials where the presence of a tetrafluoropropionate moiety is desired to fine-tune the final product's properties.
In the realm of materials science, fluorinated building blocks are essential for synthesizing specialty polymers and fluoroelastomers. While homopolymers of fluorinated alkenes can be highly crystalline and difficult to process, copolymerization with functionalized monomers derived from building blocks like this compound can introduce disorder, reduce crystallinity, and improve properties like solubility and processability. This leads to the creation of advanced materials with high thermal stability, chemical resistance, and low surface energy.
Synthesis of Trifluoromethylpyridines and Related Heterocycles
Trifluoromethylpyridines (TFMPs) are a critical class of heterocyclic compounds widely used in the pharmaceutical and agrochemical industries. One of the primary methods for synthesizing the pyridine ring of TFMPs is through the cyclocondensation reaction of a trifluoromethyl-containing building block.
While the direct use of this compound in this specific synthesis is not prominently documented in available literature, the general strategy relies on similarly structured fluorinated esters. Research shows that the most commonly used building blocks for this purpose are compounds that can provide a trifluoromethyl group adjacent to a reactive carbonyl. nih.gov
Commonly Used Building Blocks for Trifluoromethylpyridine Synthesis: nih.gov
| Compound Name | Molecular Formula |
| Ethyl 2,2,2-trifluoroacetate | C4H5F3O2 |
| Ethyl 4,4,4-trifluoro-3-oxobutanoate | C6H7F3O3 |
| (E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one | C6H7F3O2 |
For instance, the synthesis of key intermediates for the herbicides dithiopyr and thiazopyr begins with a cyclocondensation reaction involving ethyl 4,4,4-trifluoro-3-oxobutanoate. nih.gov This highlights the established role of β-ketoesters containing a trifluoromethyl group in constructing complex heterocyclic systems.
Formation of Fluoro(trifluoromethyl)methylene-Containing Structures
The application of this compound specifically for the formation of fluoro(trifluoromethyl)methylene-containing structures is not well-documented in the reviewed scientific literature. This transformation represents a highly specific synthetic challenge, and established methodologies using this particular precursor are not readily found.
Utility in the Synthesis of Functional Materials Precursors
The unique properties imparted by fluorine make it a valuable element in the design of advanced functional materials, including those for energy storage and specialized polymers.
Intermediates for High Voltage Electrolyte Components
Fluorinated solvents are considered promising candidates for high-voltage electrolyte formulations in lithium-ion batteries. Their inclusion can enhance oxidative stability, which is crucial for preventing electrolyte decomposition at the high voltages required by next-generation cathodes. However, the available research does not specify the use of this compound as a direct intermediate for these electrolyte components. Current studies on high-voltage electrolytes tend to focus on other fluorinated molecules such as fluorinated ethers and carbonates.
Precursors for Phosphonate Ester Containing Fluorinated Vinyl Ethers
There is documented evidence for the use of a closely related compound, methyl 3-trifluoroethenoxy-2,2,3,3-tetrafluoropropanoate, in the synthesis of novel perfluorovinyl ethers that contain phosphonate ester groups. nih.govacs.orgsigmaaldrich.com These resulting compounds are of interest for creating specialized fluorinated polymers.
The synthetic pathway involves several key steps:
Free-Radical Iododecarboxylation : The starting carboxylate ester is converted into a corresponding fluoroalkyl iodide. nih.govacs.org
Phosphonylation : The intermediate iodide serves as a precursor for incorporating the phosphonic ester group. This is achieved through a photoreaction with tetraethyl pyrophosphite, which produces a diethyl fluorophosphonite. nih.govacs.org
Oxidation : The resulting diethyl fluorophosphonite is then oxidized to the desired stable phosphonate using an oxidant like hydrogen peroxide. nih.govacs.org
This multi-step conversion successfully transforms the fluorinated propanoate structure into a functionalized vinyl ether with a phosphonate group, demonstrating a practical application for this class of fluorinated esters in synthesizing precursors for advanced materials. nih.govacs.org
Generation of Industrially Significant Fluorinated Intermediates
This compound serves as a valuable precursor in the synthesis of several industrially important fluorinated molecules. Its chemical structure allows for targeted modifications to produce key intermediates used in the production of next-generation materials and chemicals.
As an Intermediate in the Production of Hydrofluoroolefins (e.g., 2,3,3,3-tetrafluoropropene)
Hydrofluoroolefins (HFOs) are a class of unsaturated organic compounds containing hydrogen, fluorine, and carbon. One of the most significant HFOs is 2,3,3,3-tetrafluoropropene (B1223342), commercially known as HFO-1234yf. google.com This compound has gained prominence as a refrigerant with a low global warming potential (GWP), making it an environmentally friendlier alternative to hydrofluorocarbons (HFCs) that are being phased out. wikipedia.org
While various synthetic routes to HFO-1234yf have been developed, they often involve multi-step processes starting from different chlorinated and fluorinated precursors. google.comgoogle.com Common strategies include the reaction of chlorotrifluoroethylene with a methyl halide followed by treatment with hydrogen fluoride (B91410). google.com Another approach utilizes 1,1,1,2,3-pentachloropropane as a starting material. google.com Although direct evidence of this compound as a primary intermediate in the large-scale industrial production of HFO-1234yf is not prominently detailed in publicly available literature, its structural relationship to the target molecule suggests its potential as a precursor in alternative synthetic pathways. The conversion would conceptually involve the reduction of the ester functionality and subsequent elimination to form the double bond, a transformation that is an active area of research in fluorinated organic chemistry.
Table 1: Comparison of Refrigerant Properties
| Property | HFO-1234yf (2,3,3,3-tetrafluoropropene) | R-134a (1,1,1,2-tetrafluoroethane) |
| Global Warming Potential (100-year) | <1 | 1430 |
| Atmospheric Lifetime | ~11 days | ~13.4 years |
| Ozone Depletion Potential (ODP) | 0 | 0 |
Derivation of 2,2,3,3-tetrafluoropropionic Acid and its Esters
This compound is a key starting material for the synthesis of 2,3,3,3-tetrafluoropropionic acid and its various esters. These compounds are valuable building blocks in the synthesis of pharmaceuticals, agrochemicals, and specialty polymers.
The most direct route to 2,3,3,3-tetrafluoropropionic acid from its ethyl ester is through hydrolysis. This reaction is typically carried out under acidic or basic conditions. While specific literature on the hydrolysis of this compound is not abundant, analogous processes, such as the hydrolysis of N,N-diethyl-2,3,3,3-tetrafluoropropionamide, have been reported to proceed with high yields. google.com In a similar fashion, the ester can be saponified with a base, such as sodium hydroxide, followed by acidification to yield the carboxylic acid.
Furthermore, this compound can undergo transesterification to produce other esters of 2,3,3,3-tetrafluoropropionic acid. This process involves reacting the ethyl ester with a different alcohol in the presence of an acid or base catalyst. The equilibrium of the reaction can be shifted towards the desired product by using an excess of the new alcohol or by removing the ethanol (B145695) that is formed. This method allows for the synthesis of a variety of esters with different properties and applications.
Table 2: Examples of 2,3,3,3-tetrafluoropropionic Acid Derivatives from this compound
| Derivative | Method of Synthesis from this compound | Potential Applications |
| 2,3,3,3-tetrafluoropropionic acid | Hydrolysis (acid or base-catalyzed) | Intermediate for pharmaceuticals and agrochemicals |
| Mthis compound | Transesterification with methanol | Specialty solvent, chemical intermediate |
| Isopropyl 2,3,3,3-tetrafluoropropionate | Transesterification with isopropanol | Component in specialty polymers and coatings |
Emerging Research Directions and Future Perspectives in Ethyl 2,3,3,3 Tetrafluoropropionate Chemistry
Challenges and Opportunities in Scalable and Sustainable Synthesis
The industrial-scale production of ethyl 2,3,3,3-tetrafluoropropionate and related fluorinated esters faces the dual challenge of achieving economic viability and environmental sustainability. Traditional methods for producing fluorinated compounds often rely on harsh reagents and multi-step processes, generating significant waste.
Challenges:
Hazardous Reagents: The large-scale manufacture of many fluorinated compounds uses reagents like anhydrous hydrogen fluoride (B91410) (aHF), which is highly corrosive and toxic, necessitating specialized and costly equipment. acsgcipr.org
Gaseous Starting Materials: Some synthetic routes may involve gaseous reactants like hexafluoropropene (B89477) (HFP), which are challenging to handle, store, and transport safely at an industrial scale. acsgcipr.orgnih.gov
Waste Generation: Multi-step syntheses can lead to poor atom economy and the production of substantial waste streams, increasing both environmental impact and treatment costs. google.com
Opportunities for Sustainable Synthesis: The principles of green chemistry offer a roadmap for overcoming these challenges. Research is increasingly focused on developing more efficient, safer, and environmentally benign synthetic routes.
Direct Fluorination: Selective direct fluorination, which involves the conversion of a C-H bond to a C-F bond using fluorine gas, represents a highly efficient strategy. Optimizing this process for selectivity can significantly reduce the number of synthetic steps. acsgcipr.org
Catalytic Processes: The use of catalysts can enable reactions under milder conditions, reduce waste, and improve yields. For instance, the hydrolysis of amide precursors to the corresponding acid can be significantly accelerated with catalysts, leading to simpler and more efficient processes. google.com
Alternative Solvents and Renewable Feedstocks: A key tenet of green chemistry is the replacement of hazardous organic solvents with greener alternatives, such as water or bio-based solvents. mdpi.com
Process Intensification: The development of continuous flow processes and the use of advanced reactor technologies can improve safety, efficiency, and scalability compared to traditional batch processes.
A comparative analysis of different synthetic strategies for diethyl 2-fluoromalonate, a related fluorinated ester, highlights the potential of green chemistry. The direct fluorination method shows a significantly lower Process Mass Intensity (PMI), indicating a much more environmentally friendly process compared to traditional methods.
| Synthetic Method | Key Features | Process Mass Intensity (PMI) | Key Challenges |
|---|---|---|---|
| Hexafluoropropene (HFP) Method | Reaction of ethanol (B145695) with HFP | ~45 | Handling of gaseous HFP acsgcipr.org |
| Halogen Exchange (Halex) | Nucleophilic substitution of a halogen | ~30 | Multi-step, potential for byproducts acsgcipr.org |
| Optimised Direct Fluorination | Selective C-H to C-F conversion | <10 | Controlling selectivity acsgcipr.org |
Exploration of Novel Catalytic Systems for Enhanced Reactivity and Selectivity
Catalysis is a cornerstone of modern organic synthesis, and the development of novel catalytic systems is crucial for advancing the chemistry of this compound. Research efforts are directed towards discovering catalysts that can facilitate its synthesis and its conversion into other valuable molecules with high efficiency and selectivity.
Transition Metal Catalysis: Transition metals like palladium, copper, and nickel are widely used to catalyze fluorination and fluoroalkylation reactions. nih.gov For instance, palladium-catalyzed decarbonylative coupling reactions represent a modern approach to forming C-CF bonds from fluoroalkyl carboxylic acid derivatives. acs.org
Heterogeneous Catalysis: The use of solid, recyclable catalysts is a key goal for sustainable industrial processes. Metal-Organic Frameworks (MOFs), such as UiO-66-NH₂, have shown promise as highly efficient heterogeneous catalysts for the esterification of fluorinated carboxylic acids, offering reduced reaction times and high conversion yields. rsc.org
Organocatalysis: Metal-free catalytic systems are gaining traction as a more sustainable alternative. Organocatalysts have been successfully employed in various fluorination reactions, often providing high levels of stereoselectivity. mdpi.com
Biocatalysis: Enzymes offer unparalleled selectivity under mild, aqueous conditions. The exploration of biocatalytic methods for the synthesis and transformation of fluorinated esters is a promising, albeit challenging, area of research.
A notable example is the synthesis of 2,3,3,3-tetrafluoropropionic acid, the parent acid of the title ester. A patented process describes the use of simple metal salts to catalyze the hydrolysis of N,N-diethyl-2,3,3,3-tetrafluoropropionamide, achieving a high yield of 96%. google.com
| Catalyst Type | Example Catalyst | Application | Advantages |
|---|---|---|---|
| Transition Metal Salt | Iron (II) chloride, Copper (II) sulfate (B86663) google.com | Hydrolysis of N,N-diethyl-2,3,3,3-tetrafluoropropionamide google.com | High yield, mild conditions, simple process google.com |
| Heterogeneous (MOF) | UiO-66-NH₂ rsc.org | Esterification of fluorinated carboxylic acids rsc.org | Recyclable, high efficiency, reduced reaction time rsc.org |
| Transition Metal Complex | Palladium complexes nih.govacs.org | Fluoroalkylation reactions nih.govacs.org | High efficiency, broad substrate scope nih.gov |
| Organocatalyst | Isothiourea catalysts, Chiral phase-transfer catalysts mdpi.com | Asymmetric fluorination mdpi.com | Metal-free, high stereoselectivity mdpi.com |
Development of New Derivatization Strategies for Advanced Fluorine-Containing Molecules
This compound is not just an end product but a versatile building block. Its chemical structure allows for a variety of transformations, making it a valuable starting point for the synthesis of more complex and functional fluorine-containing molecules for pharmaceuticals, agrochemicals, and materials science.
Hydrolysis and Esterification: The ester group can be easily hydrolyzed to the corresponding carboxylic acid (2,3,3,3-tetrafluoropropionic acid), which can then be converted to other esters or amides. google.comgoogle.com
Alpha-Functionalization: The carbon atom adjacent to the carbonyl group is activated, making it a potential site for reactions such as alkylations, aldol (B89426) reactions, and Michael additions. acsgcipr.org
Reduction: The ester can be reduced to the corresponding alcohol, 2,3,3,3-tetrafluoropropanol, another important fluorinated building block.
Incorporation into Polymers: Fluorinated esters can be used as monomers or functional end-capping agents in polymerization reactions to impart specific properties, such as hydrophobicity, to the resulting polymer.
The development of derivatization strategies is often aimed at creating molecules with enhanced biological activity or specific material properties. Chemical derivatization is also a common technique in analytical chemistry to improve the detectability and separation of molecules. psu.eduddtjournal.com
Integration into Supramolecular Chemistry and Self-Assembled Systems
The unique properties of the C-F bond—its high polarity, low polarizability, and the tendency of fluorinated segments to segregate from hydrocarbon segments (the "fluorous effect")—make this compound and its derivatives intriguing candidates for use in supramolecular chemistry. pnas.orgrsc.org
Driving Forces for Self-Assembly: The strong hydrophobic and lipophobic nature of highly fluorinated chains drives the self-assembly of molecules containing these motifs in various media, leading to the formation of well-defined nanostructures like micelles, vesicles, or nanoparticles. rsc.orgnih.gov
Fluorine-Specific Interactions: Beyond the fluorous effect, specific noncovalent interactions involving fluorine, such as halogen bonding (e.g., C-F···S), can play a crucial role in directing the self-assembly of molecules into highly ordered architectures, such as supramolecular tubes. acs.org
Functional Materials: By incorporating fluorinated building blocks like this compound into larger molecular designs, it is possible to create self-assembling systems for applications in drug delivery, sensing, and materials science. nih.govnih.gov For example, prodrugs containing a fluorous segment have been shown to self-assemble into stable nanoparticles with high drug loading. nih.gov
Molecular dynamics simulations are becoming an increasingly powerful tool to understand and predict the self-assembly behavior of fluorinated molecules, providing insights into the formation and structure of aggregates that complement experimental findings. pnas.org
Theoretical Predictions for Undiscovered Reactivity Modes and Applications
Computational chemistry provides a powerful lens through which to explore the potential of this compound beyond what is currently known. Theoretical models can predict reactivity, elucidate reaction mechanisms, and guide the design of new experiments and applications. wisconsin.edu
Predicting Reactivity and Regioselectivity: Quantum mechanical calculations, such as Density Functional Theory (DFT), can be used to calculate the energies of reaction intermediates and transition states. This allows for the prediction of the most likely reaction pathways and the regioselectivity of reactions, such as in nucleophilic substitutions on fluorinated aromatic systems. researchgate.net
Elucidating Molecular Structure and Interactions: Computational methods are invaluable for determining the three-dimensional structure of molecules and understanding the nature of noncovalent interactions. For instance, studies have combined spectroscopy with DFT calculations to analyze how fluorination impacts the conformation and interactions within molecular clusters. nih.gov
Modeling Material Properties: On a larger scale, computational techniques can predict the bulk properties of materials derived from fluorinated esters. This includes predicting the thermal stability of polymers or the thermodynamic interactions between a fluorinated drug and its carrier. wisconsin.edumdpi.com
Discovering Novel Properties: Theoretical studies can uncover unexpected electronic or conformational effects imparted by fluorine. For example, computational analysis of fluorinated peptide esters revealed that increasing the number of fluorine atoms not only affects hydrolytic stability and lipophilicity but can also shift conformational equilibria in nonpolar solvents. nih.gov
The synergy between theoretical predictions and experimental validation is a key driver of innovation, accelerating the discovery of new reactions, materials, and applications for fluorinated compounds like this compound. acs.org
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
